Estradiol acetate

描述

醋酸雌二醇是一种雌激素药物,主要用于女性激素替代疗法,治疗更年期症状。它是雌二醇的酯类,雌二醇是一种天然激素,是所有哺乳动物雌激素类固醇中最有效的形式。醋酸雌二醇被认为是雌二醇的前药,这意味着它在体内转化为雌二醇。 这种化合物因其在调节各种生理过程中的作用而闻名,包括生殖和性功能 .

作用机制

醋酸雌二醇通过与位于各种组织(包括乳房、子宫、卵巢、皮肤、前列腺、骨骼、脂肪和大脑)中的雌激素受体(ERα 和 ERβ)结合发挥作用。一旦结合,受体-配体复合物进入靶细胞的细胞核并调节基因转录,导致信使 RNA 的形成。 这种 mRNA 然后与核糖体相互作用,产生特定的蛋白质,这些蛋白质发挥雌二醇对细胞的作用 .

生化分析

Biochemical Properties

Estradiol acetate functions as an estrogen, binding to estrogen receptors in various tissues. It interacts with enzymes such as aromatase, which converts androgens into estrogens, and with proteins like sex hormone-binding globulin (SHBG), which regulates the bioavailability of estradiol. The compound also interacts with estrogen receptors (ERα and ERβ) in target cells, initiating a cascade of biochemical reactions that influence gene expression and cellular function .

Cellular Effects

This compound exerts significant effects on various cell types, including those in the reproductive system, bone, and cardiovascular tissues. It influences cell signaling pathways, such as the MAPK and PI3K pathways, and modulates gene expression by binding to estrogen response elements in DNA. This interaction leads to changes in cellular metabolism, promoting cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound binds to estrogen receptors, forming a receptor-ligand complex that translocates to the cell nucleus. This complex binds to specific DNA sequences, regulating the transcription of target genes. The compound can also activate non-genomic pathways by interacting with membrane-bound estrogen receptors, leading to rapid cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation can lead to a decrease in efficacy. Long-term studies have shown that this compound can maintain its effects on cellular function, including gene expression and cell proliferation, over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound promotes beneficial effects such as increased bone density and improved cardiovascular function. At higher doses, it can cause adverse effects, including an increased risk of hormone-sensitive cancers and cardiovascular events .

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes hydrolysis to release estradiol. Estradiol is then further metabolized into estrone and estriol, which are excreted in the urine. The compound also undergoes enterohepatic recirculation, which prolongs its presence in the body and enhances its effects .

Transport and Distribution

This compound is transported in the bloodstream bound to proteins such as SHBG and albumin. It is distributed to various tissues, including the reproductive organs, bone, and cardiovascular system. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its uptake by target cells .

Subcellular Localization

Within cells, this compound and its active form, estradiol, are localized in both the cytoplasm and the nucleus. The compound’s interaction with estrogen receptors leads to its translocation to the nucleus, where it regulates gene transcription. Additionally, estradiol can interact with membrane-bound receptors, influencing cellular signaling pathways .

准备方法

合成路线和反应条件: 醋酸雌二醇是通过雌二醇与乙酸酐或乙酰氯的酯化反应合成的。反应通常在碱性条件下进行,例如吡啶或三乙胺,它们充当催化剂。 反应条件通常涉及在高温下将混合物回流,以确保完全酯化 .

工业生产方法: 在工业环境中,醋酸雌二醇的生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的质量和一致性。 工业生产还包括纯化步骤,例如重结晶或色谱法,以去除任何杂质 .

化学反应分析

反应类型: 醋酸雌二醇会发生几种类型的化学反应,包括水解、氧化和还原。

常见试剂和条件:

水解: 醋酸雌二醇可以在酸性或碱性条件下水解,生成雌二醇和乙酸。

氧化: 醋酸雌二醇可以使用氧化剂(如高锰酸钾或三氧化铬)氧化生成醋酸雌酮。

还原: 醋酸雌二醇可以使用还原剂(如氢化锂铝)还原生成二氢醋酸雌二醇。

主要产物:

水解: 雌二醇和乙酸。

氧化: 醋酸雌酮。

还原: 二氢醋酸雌二醇.

科学研究应用

醋酸雌二醇在科学研究中有着广泛的应用:

化学: 它被用作分析化学中的参考化合物,用于开发色谱方法。

生物学: 醋酸雌二醇用于与激素调节和内分泌功能相关的研究。

医学: 它广泛用于更年期妇女的激素替代疗法和某些激素敏感癌症的治疗。

相似化合物的比较

醋酸雌二醇通常与其他雌激素化合物进行比较,例如:

醋酸雌二醇戊酸酯: 另一种用于激素替代疗法的雌二醇酯。与醋酸雌二醇相比,它的作用时间更长。

苯甲酸雌二醇: 以其起效快但持续时间短于醋酸雌二醇而闻名。

属性

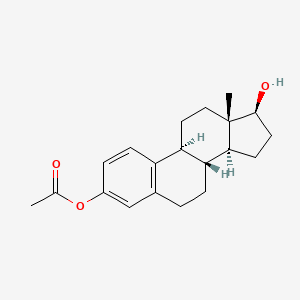

IUPAC Name |

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXBMXJMKMWVRG-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045867 | |

| Record name | Estradiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. Increases in the down-stream effects of ER binding reverses some of the symptoms of menopause, which are primarily caused by a loss of estrogenic activity. | |

| Record name | Estradiol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4245-41-4 | |

| Record name | Estradiol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estradiol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetoxy-1,3,5(10)-estratrien-17Ã?-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R97F5H93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does estradiol acetate exert its effects in the body?

A1: this compound is a prodrug of estradiol, the most potent naturally produced estrogen in premenopausal women. [] Once administered, this compound is converted into estradiol in the body. Estradiol then diffuses across cell membranes and binds to estrogen receptors (ERs) located in various tissues, including the reproductive tract, breast, pituitary, hypothalamus, liver, and bone. [] This binding activates the ER complex, which then binds to specific DNA sequences called estrogen response elements (EREs). This interaction modulates the transcription of genes involved in female reproductive function, secondary sex characteristics, and other physiological processes. [, ]

Q2: How does the route of administration (e.g., oral, vaginal ring) affect this compound's activity?

A2: The route of administration influences this compound's pharmacokinetic profile and subsequent effects. Oral administration leads to absorption through the gastrointestinal tract, resulting in first-pass metabolism in the liver. [, ] In contrast, vaginal administration via a ring like Femring® allows for direct absorption into the local tissues and systemic circulation, bypassing first-pass metabolism. [, ] This difference in absorption and metabolism can lead to variations in the onset, duration of action, and systemic exposure to estradiol. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H26O3, and its molecular weight is 314.41 g/mol.

Q4: What are the main clinical applications of this compound?

A6: this compound, particularly in the form of Femring®, is primarily used for hormone therapy in postmenopausal women. [, ] It effectively alleviates moderate to severe vasomotor symptoms (e.g., hot flashes, night sweats) and treats symptoms of vulvar and vaginal atrophy associated with menopause. [, , ] Clinical trials have demonstrated its efficacy and safety profile in managing these conditions. [, , , , ]

Q5: What analytical techniques are commonly employed to determine this compound concentrations?

A9: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including serum. [, ] Different HPLC methods have been developed and validated to ensure accurate and reliable measurements of this compound in biological samples. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。